Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 931313-78-9
VCID: VC2645194
InChI: InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(10-12-22)20-15(16(23)21-19)13-5-7-14(25-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,23)
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)OC
Molecular Formula: C19H25N3O4
Molecular Weight: 359.4 g/mol

Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

CAS No.: 931313-78-9

Cat. No.: VC2645194

Molecular Formula: C19H25N3O4

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate - 931313-78-9

Specification

CAS No. 931313-78-9
Molecular Formula C19H25N3O4
Molecular Weight 359.4 g/mol
IUPAC Name tert-butyl 3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
Standard InChI InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(10-12-22)20-15(16(23)21-19)13-5-7-14(25-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,23)
Standard InChI Key CDCCZNFEXVOQAA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)OC

Introduction

Structural Characterization and Chemical Properties

Chemical Structure Overview

Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate features a complex heterocyclic structure with a 1,4,8-triazaspiro[4.5]dec-1-ene core. The compound contains several key functional groups: a tert-butyl carboxylate moiety attached to the nitrogen at position 8, a 4-methoxyphenyl substituent at position 2, and an oxo group at position 3. This arrangement creates a molecule with multiple potential binding sites that could interact with biological targets.

The chemical structure bears similarities to tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, differing only in the replacement of the sulfanylidene group with an oxo group . This structural variation may significantly impact the compound's physicochemical properties and biological activities while maintaining the core triazaspiro framework.

Estimated Physicochemical Properties

Based on the properties of structurally similar compounds, we can estimate the following characteristics for tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~359 g/molCalculated from molecular formula
Molecular FormulaC19H25N3O4Based on chemical structure
LogP~3.2-3.6Comparison with similar structure
Hydrogen Bond Acceptors7Based on oxygen and nitrogen atoms
Hydrogen Bond Donors1Based on N-H groups
Polar Surface Area~50-60 ŲComparison with similar compounds

The estimated properties suggest that the compound would likely possess moderate lipophilicity, which is important for membrane permeability in biological systems. The presence of multiple hydrogen bond acceptors and a hydrogen bond donor indicates potential for interactions with biological targets.

Synthesis and Preparation Methods

Reaction Conditions and Optimization

The synthesis of 1,3,8-triazaspiro[4.5]dec-1-ene derivatives typically requires careful control of reaction conditions. Based on synthetic methods for related compounds, the following conditions might be appropriate:

  • Temperature: Reflux conditions (around 110-120°C)

  • Solvent: Toluene or other non-polar solvents

  • Reaction time: 6-12 hours

  • Catalysts: Lewis acids or bases depending on the specific reaction step

  • Purification: Column chromatography with appropriate solvent systems

The yield of such reactions for similar compounds typically ranges from 70-90% when optimized conditions are employed .

Analytical Characterization

Spectroscopic Analysis

For comprehensive characterization of tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, several analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for:

      • tert-butyl protons (singlet at approximately δ 1.4-1.5 ppm)

      • methoxy protons (singlet at approximately δ 3.8-3.9 ppm)

      • aromatic protons from the 4-methoxyphenyl group (two doublets in the δ 6.9-7.8 ppm region)

      • piperidine ring protons (multiple signals in the δ 1.5-3.5 ppm region)

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would include:

      • C=O stretching vibrations (1700-1750 cm⁻¹)

      • C=N stretching (1600-1650 cm⁻¹)

      • C-O-C stretching (1250-1270 cm⁻¹)

  • Mass Spectrometry:

    • The molecular ion peak would be expected at m/z ≈ 359

    • Fragmentation patterns would likely show loss of the tert-butyl group and other characteristic fragments

Computational Analysis and Molecular Modeling

Predicted Binding Modes

Molecular docking studies would be valuable for predicting how tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate might interact with potential biological targets. Based on studies of similar compounds, potential binding interactions may include:

  • Hydrogen bonding between the oxo group and amino acid residues in the binding pocket.

  • π-stacking interactions between the 4-methoxyphenyl group and aromatic residues.

  • Hydrophobic interactions between the tert-butyl group and lipophilic regions of the binding site.

ADME Properties Prediction

Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties based on the compound's structure may include:

ADME PropertyPredictionBasis
Blood-Brain Barrier PenetrationLow to moderateBased on molecular weight and logP
Oral BioavailabilityModerateBased on Lipinski's Rule of Five compliance
Metabolic StabilityModerateSusceptible to hydrolysis of the carbamate group
Plasma Protein BindingModerate to highDue to lipophilicity and aromatic content
ExcretionPrimarily hepaticBased on molecular structure

These predictions would need to be verified through experimental studies.

Comparative Analysis with Similar Compounds

Structural Analogues

Several structurally related compounds can provide insights into the potential properties and applications of tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate:

CompoundStructural DifferenceReported Activities
tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylateSulfanylidene instead of oxo groupNot specifically reported
tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylateCyclopropyl instead of 4-methoxyphenyl; oxo at position 4Not specifically reported
2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-oneDimethylamino instead of 4-methoxyphenyl; no tert-butyl carboxylateVarious chemical reactions including oxidation, reduction, and substitution

Impact of Structural Variations

The structural variations among these compounds would likely result in differences in:

For example, the replacement of a sulfanylidene group with an oxo group, as in our target compound, would significantly alter the electron distribution, potentially affecting hydrogen bonding patterns and binding affinity to target proteins.

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